2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC16218778
Molecular Formula: C10H13BrO3
Molecular Weight: 261.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrO3 |
|---|---|
| Molecular Weight | 261.11 g/mol |
| IUPAC Name | 2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |
| Standard InChI Key | VAXOJZZUVFJONX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(CBr)O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol features a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, an ethanol chain with a hydroxyl group at the 1-position, and a bromine atom at the 2-position. The methoxy groups donate electron density to the aromatic ring via resonance, enhancing its susceptibility to electrophilic substitution reactions. The bromine atom introduces steric hindrance and polarizability, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 259.10 g/mol | |
| Melting point | 81–83°C (precursor ketone) | |
| Boiling point | 326.5±27.0°C (predicted) | |
| Density | 1.422±0.06 g/cm³ |
Synthesis Pathways
Reduction of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
The most common synthesis route involves the reduction of the corresponding ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, using sodium borohydride () in a mixed solvent system of ethanol and water . This method achieves high yields (up to 95%) and preserves the stereochemical integrity of the molecule.
Reaction Scheme:
Direct Bromination of 1-(3,4-Dimethoxyphenyl)ethanol
Alternative approaches involve brominating 1-(3,4-dimethoxyphenyl)ethanol using -bromosuccinimide (NBS) or molecular bromine () in dichloromethane or acetic acid. This method is less selective but suitable for large-scale production.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The bromine atom at the β-position undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields 1-(3,4-dimethoxyphenyl)-2-methoxyethanol, a precursor to ether derivatives.
Electrophilic Aromatic Substitution
The electron-rich phenyl ring participates in Friedel-Crafts alkylation and nitration. The methoxy groups direct incoming electrophiles to the para and ortho positions relative to existing substituents.
Dehydration Reactions
Under acidic conditions (e.g., ), the hydroxyl group eliminates to form 1-bromo-1-(3,4-dimethoxyphenyl)ethylene, a valuable alkene intermediate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (600 MHz, CDCl): Signals at δ 7.68 (dd, ), 6.95–6.98 (m), and 3.88 (s) confirm the aromatic protons and methoxy groups .
-
NMR: Peaks at 153.2 ppm (C-O of methoxy) and 69.5 ppm (C-Br) align with expected shifts .
Infrared (IR) Spectroscopy
Strong absorption bands at 3400 cm (O-H stretch) and 1050 cm (C-Br stretch) validate functional groups.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to β-blockers and antipsychotic agents. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
Lignin Model Studies
In green chemistry, derivatives of this compound are used to simulate β-O-4 lignin linkages, aiding in the development of biomass degradation strategies .
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